Arbutamine

説明

This compound, administered through a closed-loop, computer-controlled drug-delivery system, is indicated to elicit acute cardiovascular responses, similar to those produced by exercise, in order to aid in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .

This compound is a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. This compound binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, this compound mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for cardiovascular disease.

RN given refers to parent cpd without isomeric designation

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

特性

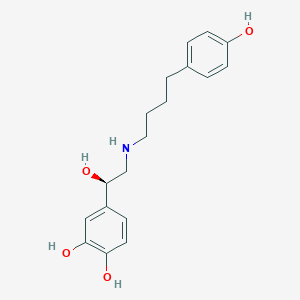

IUPAC Name |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWWTKISYTTBL-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155908 |

Source

|

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.42e-02 g/L |

Source

|

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128470-16-6 |

Source

|

| Record name | (-)-Arbutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbutamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arbutamine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine is a synthetic catecholamine that acts as a non-selective β-adrenergic receptor agonist.[1][2] It is utilized in cardiovascular diagnostics as a pharmacologic stress agent to mimic the effects of exercise on the heart.[1] By stimulating β-1, β-2, and β-3 adrenergic receptors, this compound induces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, thereby increasing myocardial oxygen demand and revealing areas of potential ischemia in patients with coronary artery disease.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the experimental protocols for their determination.

Chemical Properties of this compound

This compound is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form. Its chemical structure consists of a catechol nucleus linked to a substituted aminobutyl chain. The hydrochloride salt is the common pharmaceutical formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO₄ | [3] |

| Molecular Weight | 317.38 g/mol | |

| IUPAC Name | 4-[(1R)-1-hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]benzene-1,2-diol | |

| CAS Number | 128470-16-6 | |

| Physical State | Solid | |

| Solubility (Water) | 0.0842 g/L | |

| LogP | 2.9 | |

| pKa (Strongest Acidic) | 8.97 | |

| pKa (Strongest Basic) | 9.76 |

This compound Hydrochloride Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄ClNO₄ | |

| Molecular Weight | 353.84 g/mol | |

| CAS Number | 125251-66-3 |

Synthesis of this compound

The synthesis of (R)-arbutamine can be achieved through various routes, with a key focus on establishing the correct stereochemistry at the benzylic alcohol. A notable method involves a catalytic asymmetric nitroaldol reaction. An alternative conceptual approach is through reductive amination.

Catalytic Asymmetric Synthesis of (R)-Arbutamine

An efficient synthesis of (R)-arbutamine has been reported utilizing a catalytic asymmetric nitroaldol reaction as the key step to introduce the chiral center.

Caption: Asymmetric Synthesis of (R)-Arbutamine.

Conceptual Reductive Amination Synthesis Workflow

A common method for the synthesis of secondary amines is reductive amination. This approach can be conceptually applied to the synthesis of this compound.

Caption: Reductive Amination Workflow for this compound.

Experimental Protocols

Synthesis of (R)-Arbutamine via Asymmetric Nitroaldol Reaction

Materials:

-

3,4-Dibenzyloxybenzaldehyde

-

Nitromethane

-

Heterobimetallic asymmetric catalyst (e.g., a lanthanide-lithium-BINOL complex)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

4-(4-Benzyloxyphenyl)butanoic acid

-

Diethyl pyrocarbonate (DEPC)

-

Triethylamine (Et₃N)

-

Lithium aluminum hydride (LiAlH₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvents (THF, DMF, Ether)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Asymmetric Nitroaldol Reaction:

-

To a solution of the heterobimetallic asymmetric catalyst in THF at -50 °C, add 3,4-dibenzyloxybenzaldehyde.

-

After stirring for 30 minutes, add nitromethane and continue stirring at -50 °C for 48-72 hours.

-

Quench the reaction with 1N HCl and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography to yield the chiral nitroaldol product.

-

-

Reduction of the Nitro Group:

-

Dissolve the nitroaldol product in ethanol and add 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 20 hours.

-

Filter the catalyst and concentrate the filtrate to obtain the amino alcohol.

-

-

Amide Coupling:

-

To a solution of 4-(4-benzyloxyphenyl)butanoic acid in DMF, add DEPC and triethylamine at 0 °C.

-

Add the amino alcohol to the mixture and stir at room temperature overnight.

-

Perform an aqueous workup and extract the amide intermediate. Purify by chromatography.

-

-

Reduction of the Amide:

-

Add a solution of the amide intermediate in ether to a suspension of LiAlH₄ in refluxing ether.

-

Reflux for 4 hours, then cool and quench the reaction carefully with water and NaOH solution.

-

Filter the solids and concentrate the filtrate to yield the protected this compound.

-

-

Deprotection:

-

Dissolve the protected this compound in a mixture of methanol and THF.

-

Add concentrated HCl and stir at room temperature for 30 minutes.

-

Concentrate the solution to obtain (R)-arbutamine hydrochloride.

-

Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

-

This compound hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a flask containing a known volume of PBS at 37 °C.

-

Place the flask on an orbital shaker and agitate at a constant speed for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to pellet any remaining solid particles.

-

Dilute the clear supernatant with a known volume of PBS to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a standard curve of this compound in PBS to accurately quantify the concentration in the sample.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Determination of pKa by UV-Vis Spectrophotometry

Materials:

-

This compound hydrochloride

-

A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/methanol mixture).

-

Prepare a series of solutions by diluting the stock solution with the different pH buffers to a constant final concentration.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength versus the pH of the buffer.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group affecting the chromophore.

-

Alternatively, use appropriate software to fit the data to the Henderson-Hasselbalch equation to determine the pKa values more accurately.

-

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating β-adrenergic receptors, primarily β1-receptors in the heart. This initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Caption: this compound's β-Adrenergic Signaling Pathway.

Upon binding of this compound to the β1-adrenergic receptor, the associated Gs protein is activated, leading to the dissociation of its α-subunit. This α-subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The net effect of this cascade is an increase in intracellular calcium concentration, leading to enhanced myocardial contractility and an increased heart rate.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound, tailored for professionals in research and drug development. The outlined synthetic strategies and experimental protocols offer a practical foundation for the laboratory preparation and characterization of this important diagnostic agent. A thorough understanding of these core scientific principles is essential for the continued development and application of this compound and related compounds in cardiovascular medicine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Arbutamine In Vivo

Introduction

This compound is a synthetic catecholamine developed as a pharmacological stress agent for diagnosing coronary artery disease (CAD) in patients unable to perform adequate exercise.[1][2][3] Administered intravenously via a specialized computer-controlled infusion system, it mimics the cardiovascular effects of exercise by exerting positive chronotropic and inotropic actions.[1][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset and a short duration of action, which is ideal for a diagnostic stress agent. Due to limitations in assay sensitivity, the majority of pharmacokinetic data has been characterized for the first 20 to 30 minutes following the cessation of infusion.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key quantitative pharmacokinetic parameters of this compound based on available data.

| Parameter | Value | Species | Notes | Source |

| Elimination Half-Life (t½) | ~8 minutes | Human | Characterized for the first 20-30 minutes post-infusion. | |

| Apparent Volume of Distribution (Vd) | 0.74 L/kg | Human | --- | |

| Plasma Protein Binding | 58% | Human | --- | |

| Route of Administration | Intravenous (I.V.) | Human, Dog | Administered via a closed-loop, computer-controlled device. | |

| Bioavailability | 100% (Complete) | Human | As expected for I.V. administration. | |

| Onset of Action | Within 1 minute | Human | Refers to the effect on heart rate. |

Metabolism and Excretion

This compound undergoes significant hepatic metabolism, which is the primary route of its elimination from the body. The metabolites are pharmacologically less active than the parent compound and possess a longer half-life.

Biotransformation Pathway

The primary metabolic pathway for this compound is O-methylation, a common route for catecholamines, leading to the formation of methoxythis compound. Another potential, though less characterized, metabolite is ketothis compound. This biotransformation is a Phase II metabolic reaction that increases the polarity of the compound, facilitating its excretion.

Excretion Profile

The elimination of this compound is predominantly through its metabolites. Following intravenous administration, approximately 75% of the drug is eliminated via metabolism to methoxythis compound, which is then excreted in either a free or conjugated form.

-

Urine: 84% of the total dose is excreted in the urine within 48 hours.

-

Feces: 9% of the total dose is recovered in the feces within the same period.

Mechanism of Action & Signaling

This compound functions as a non-selective beta-adrenoceptor agonist, with a higher selectivity for beta-adrenergic receptors over alpha-adrenergic receptors. Its clinical effect is derived from the stimulation of cardiac β1 receptors, which increases heart rate and contractility, and β2 receptors. The retention of some alpha-receptor activity helps to mitigate the potential for significant hypotension that can be seen with other beta-agonists like isoproterenol.

Experimental Protocols

Human Clinical Trials Protocol

-

Drug Administration: this compound is administered intravenously using the GenESA Device, a closed-loop, computer-controlled infusion system. The system initiates infusion at a rate of 0.1 mcg/kg/minute for one minute. Subsequently, the device automatically adjusts the dosage to achieve a user-defined target heart rate, up to a maximum infusion rate of 0.8 mcg/kg/minute and a maximum total dose of 10 mcg/kg.

-

Subject Preparation: Patients are typically instructed to discontinue the use of beta-blockers for at least 48 hours prior to the procedure to ensure an adequate cardiac response.

-

Sample Collection: For pharmacokinetic analysis, blood samples are collected at predetermined time points during and after the infusion. Urine and feces may be collected over a 48-hour period to assess excretion.

Animal Studies Protocol (Canine Model)

-

Animal Model: Studies have utilized anesthetized dogs to evaluate cardiovascular actions and efficacy in models of myocardial ischemia.

-

Experimental Setup: In a typical study, dogs are subjected to partial occlusion of a coronary artery (e.g., the left anterior descending coronary artery) to create a model of myocardial ischemia.

-

Drug Administration and Dosing: this compound is administered intravenously at varying doses (e.g., starting at 0.1 nmol/kg/min) to produce graded increments in heart rate and contractility.

-

Data Collection: Hemodynamic variables, including heart rate, cardiac contractility, blood pressure, and ST-segment deflections on an electrocardiogram, are continuously monitored.

Analytical Methodology: Quantification in Biological Samples

The quantification of this compound and its metabolites in biological matrices like plasma or urine requires highly sensitive and specific analytical methods.

-

Methodology: While specific assays for this compound are not detailed in the provided results, the standard approach for such compounds involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for their specificity, sensitivity, and ability to simultaneously determine multiple compounds.

-

Sample Preparation: Biological samples must undergo preparation before analysis. This typically involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.

The general workflow for a pharmacokinetic study is outlined below.

References

Arbutamine's selectivity for beta-adrenergic receptor subtypes

An In-Depth Technical Guide to Arbutamine's Selectivity for Beta-Adrenergic Receptor Subtypes

Introduction

This compound is a synthetic catecholamine developed for pharmacological cardiac stress testing.[1][2] Its clinical utility stems from its ability to mimic the effects of physical exercise by increasing heart rate and myocardial contractility.[2] These effects are mediated through its interaction with beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs) crucial to cardiovascular regulation. The precise pharmacological profile of this compound is defined by its relative affinity and functional potency at the different β-AR subtypes: β1, β2, and β3. This document provides a detailed examination of this compound's selectivity, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.

Core Mechanism: Beta-Adrenergic Signaling

Beta-adrenergic receptors, upon agonist binding, couple to the stimulatory G protein (Gs). This initiates a well-characterized signaling cascade. The alpha subunit of the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response. In cardiac myocytes, PKA-mediated phosphorylation of L-type calcium channels and phospholamban enhances contractility (inotropic effect) and heart rate (chronotropic effect).

Quantitative Data on Receptor Selectivity

The selectivity of this compound has been characterized in various in vitro models. The data are often presented as pD2 values (the negative logarithm of the EC50) from functional assays or as affinity constants (KA) from binding assays. These studies demonstrate that this compound is a potent agonist at all three β-adrenoceptor subtypes.

| Receptor Subtype | Tissue Model | Assay Type & Endpoint | This compound (pD₂) | Isoproterenol (pD₂) | Reference |

| β₁ | Rat Left Atria | Functional (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |

| β₁ | Rat Right Atria | Functional (Spontaneous Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 | |

| β₂ | Guinea Pig Trachea | Functional (Relaxation) | 7.9 ± 0.1 | 8.2 ± 0.1 |

| Receptor Subtype | Assay Type | This compound (KA) | Isoproterenol (KA) | Reference |

| β₁ | Competition Binding | 7.32 | 6.04 |

-

pD₂ Value : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD₂ value indicates greater potency.

-

KA Value : The equilibrium affinity constant of an agonist, determined through competition binding assays.

In functional assays on adipocytes, this compound was shown to be a potent stimulator of glycerol release, an effect mediated by β3-adrenergic receptors. The order of potency was found to vary between species:

-

Rat White Adipocytes : BRL-37344 > This compound > Isoproterenol

-

Hamster Brown Adipocytes : This compound > Isoproterenol > BRL-37344

These results indicate that this compound is a full agonist with high potency at β1 and β2 receptors, comparable to the non-selective agonist isoproterenol, and is also a potent agonist at β3 receptors.

Experimental Protocols

The characterization of this compound's receptor selectivity relies on established pharmacological assays. Radioligand binding assays are considered the gold standard for quantifying ligand affinity for a receptor.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation : Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer. The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in receptors. The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined.

-

Assay Incubation : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol) and a range of concentrations of unlabeled this compound.

-

Separation : The incubation is allowed to reach equilibrium. Receptor-bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The affinity constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activation

Functional assays measure the biological response to receptor activation. For β-ARs, a common method is to quantify the production of cAMP following agonist stimulation.

Detailed Methodology:

-

Cell Culture : Cells stably expressing a specific human β-AR subtype (e.g., CHO or HEK-293 cells) are cultured in appropriate media.

-

Stimulation : Cells are incubated with varying concentrations of this compound for a defined period in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis : The reaction is stopped, and cells are lysed to release intracellular cAMP.

-

cAMP Quantification : The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis : A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration producing 50% of the maximal response) is determined from this curve.

Logical Analysis of this compound's Selectivity

The collected data allows for a logical comparison of this compound's activity across the β-AR subtypes. While formal Ki values for all three subtypes from a single head-to-head study are not available in the provided literature, the functional data (pD2 values) strongly indicate that this compound is a non-selective β-agonist with high potency at all three receptor subtypes. Its potency at β1 receptors is slightly higher than or equal to its potency at β2 receptors, and it demonstrates significant activity at β3 receptors.

Conclusion

This compound is a potent catecholamine that acts as a non-selective agonist across β1, β2, and β3-adrenergic receptor subtypes. Quantitative analysis from functional assays reveals high potency at all three subtypes, with a profile comparable to the non-selective agonist isoproterenol. Its primary clinical effects in cardiac stress testing are driven by its strong agonism at cardiac β1 receptors, leading to increased heart rate and contractility. The significant activity at β2 and β3 receptors contributes to its broader pharmacological profile, including potential effects on vascular tone and metabolism. A thorough understanding of this selectivity, derived from rigorous binding and functional assays, is essential for its application in clinical diagnostics and for the development of future cardiovascular agents.

References

- 1. Characterization of the adrenergic activity of this compound, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and diagnostic utility of this compound for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Arbutamine: An In-depth Technical Guide on its Inotropic and Chronotropic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the positive inotropic (cardiac contractility) and chronotropic (heart rate) effects of arbutamine, a synthetic catecholamine utilized as a cardiac stress agent. This document details the mechanism of action, summarizes key quantitative data from preclinical models, outlines experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: A Beta-Adrenergic Agonist

This compound functions as a direct-acting sympathomimetic amine with a strong affinity for β-adrenergic receptors and comparatively weaker α-adrenergic activity.[1] Its cardiac effects are primarily mediated through the activation of β1-adrenergic receptors in the myocardium.[2] This stimulation initiates a signaling cascade that leads to increased heart rate and myocardial contractility, effectively mimicking the physiological response to exercise.[1][2] In functional assays, this compound has demonstrated greater selectivity for β-adrenergic receptors over α-adrenergic receptors.[2]

Signaling Pathway of this compound's Cardiac Effects

The binding of this compound to β1-adrenergic receptors on cardiomyocytes triggers a well-defined signaling cascade, as illustrated in the diagram below. This pathway ultimately results in the modulation of intracellular calcium levels and the phosphorylation of key contractile proteins, leading to enhanced inotropy and chronotropy.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the inotropic and chronotropic effects of this compound from key preclinical studies.

In Vitro Studies in Isolated Rat Atria

These studies provide a direct measure of this compound's effects on cardiac tissue without the influence of systemic physiological responses.

| Preparation | Parameter | This compound (pD2) | Isoproterenol (pD2) | Reference |

| Electrically Stimulated Left Atria | Inotropic Effect (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |

| Spontaneously Beating Right Atria | Chronotropic Effect (Heart Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Studies in Anesthetized Dogs

These studies assess the integrated cardiovascular effects of this compound in a whole-animal model.

| Animal Model | This compound Dose/Infusion Rate | Key Findings | Reference |

| Anesthetized Dogs | Not specified | Approximately equipotent to isoproterenol in increasing heart rate and cardiac contractility. | |

| Anesthetized Dogs | Not specified | 210 times more potent than dobutamine in increasing cardiac contractility by 70%. | |

| Open-Chest Dogs with Coronary Artery Stenosis | 0.5-250 ng/kg/min | Increased mean heart rate, peak positive left ventricular pressure, and its first time-derivative (dP/dt). |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments cited in this guide.

In Vitro Assessment of Inotropic and Chronotropic Effects in Isolated Rat Atria

Objective: To determine the direct inotropic and chronotropic effects of this compound on isolated cardiac tissue.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Tissue Preparation:

-

For inotropic studies, the left atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The atria were electrically stimulated at a constant frequency.

-

For chronotropic studies, the spontaneously beating right atria were isolated and mounted similarly.

-

-

Data Acquisition:

-

Inotropic effects were quantified by measuring the developed contractile force using a force-displacement transducer.

-

Chronotropic effects were determined by measuring the spontaneous beating rate.

-

-

Drug Administration: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound or a comparator agent (e.g., isoproterenol) to the organ bath.

-

Data Analysis: The pD2 values were calculated from the concentration-response curves to compare the potency of the drugs.

In Vivo Assessment of Cardiovascular Effects in Anesthetized Dogs

Objective: To evaluate the hemodynamic effects of this compound in an integrated physiological system.

Experimental Workflow:

References

- 1. A novel catecholamine, this compound, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dobutamine infusion in conscious dogs with and without acute myocardial infarction. Effects on systemic hemodynamics, myocardial blood flow, and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Arbutamine on Isolated Heart Preparations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of arbutamine on isolated heart preparations. This compound is a synthetic catecholamine developed for pharmacological stress testing, acting as a potent adrenergic agonist with significant positive chronotropic (heart rate) and inotropic (contractility) properties.[1][2][3][4] Its mechanism of action involves the stimulation of β-adrenergic receptors, which mimics the physiological effects of exercise on the heart.[1] This document summarizes key quantitative data from in vitro studies, details common experimental protocols, and illustrates the underlying signaling pathways and workflows.

Quantitative Effects of this compound on Cardiac Parameters

This compound's primary in vitro effects are potent, dose-dependent increases in both the rate and force of myocardial contraction. These effects are comparable in potency and efficacy to the non-selective β-agonist isoproterenol. The following tables summarize the quantitative data from studies on isolated rat atrial preparations.

Table 1: Inotropic Effects of this compound on Electrically Stimulated Rat Left Atria

| Compound | pD₂ Value* | Comparison |

| This compound | 8.45 ± 0.15 | Similar potency to Isoproterenol |

| Isoproterenol | 8.55 ± 0.02 | Benchmark β-agonist |

*pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from Salem et al., 1996.

Table 2: Chronotropic Effects of this compound on Spontaneously Beating Rat Right Atria

| Compound | pD₂ Value* | Comparison |

| This compound | 9.0 ± 0.19 | Similar potency to Isoproterenol |

| Isoproterenol | 8.82 ± 0.18 | Benchmark β-agonist |

*pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from Salem et al., 1996.

Experimental Protocols

The following sections detail the typical methodologies used to assess the in vitro effects of this compound on isolated heart preparations. The Langendorff heart preparation is a foundational ex vivo technique for these studies.

Isolated Heart Preparation (Langendorff Method)

The Langendorff technique allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.

Objective: To maintain a viable, beating heart ex vivo to study the direct effects of pharmacological agents.

Procedure:

-

Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized according to institutional guidelines. Heparin is administered (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.

-

Heart Excision: A thoracotomy is performed to expose the heart. The heart is rapidly excised, ensuring a sufficient length of the aorta remains for cannulation, and immediately submerged in ice-cold, oxygenated cardioplegic solution (e.g., Krebs-Henseleit buffer) to arrest metabolic activity and prevent hypoxic damage.

-

Cannulation: The aorta is securely tied onto an aortic cannula connected to the Langendorff apparatus. Care is taken to avoid introducing air bubbles into the system.

-

Retrograde Perfusion: Retrograde perfusion is initiated through the aorta at a constant pressure (e.g., 70-80 mmHg) or constant flow. The pressure forces the aortic valve to close, diverting the perfusate into the coronary arteries, which supplies the myocardium with oxygen and nutrients. The heart should resume spontaneous beating.

-

Stabilization: The preparation is allowed to stabilize for a 20-30 minute period. During this time, baseline parameters are continuously monitored.

Measurement of Cardiac Function

Objective: To quantify the physiological response of the heart to this compound.

Instrumentation and Parameters:

-

Inotropic Effects (Contractility): A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer. This allows for isovolumetric measurement of left ventricular developed pressure (LVDP) and its maximum and minimum derivatives (+dP/dt and -dP/dt).

-

Chronotropic Effects (Heart Rate): Heart rate is typically measured via ECG electrodes or directly from the ventricular pressure recordings.

-

Perfusion Buffer: A standard physiological salt solution, such as Krebs-Henseleit buffer, is used. It contains essential ions and glucose and is continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain oxygenation and a physiological pH of 7.4. The buffer is warmed to 37°C.

Drug Administration Protocol

Objective: To generate a dose-response curve for this compound.

Procedure:

-

Following the stabilization period, a baseline recording of cardiac parameters is established.

-

This compound is added to the perfusion buffer and administered in increasing concentrations.

-

The effects of each concentration are recorded until a steady-state response is achieved.

-

The data is used to calculate parameters such as the pD₂ value to determine the potency of the drug.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro isolated heart experiment.

This compound Signaling Pathway in Cardiomyocytes

This compound exerts its effects by activating the β₁-adrenergic receptor signaling cascade, a G-protein coupled receptor pathway.

References

Arbutamine: A Synthetic Catecholamine for Cardiovascular Research and Diagnostics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arbutamine is a synthetic catecholamine developed for cardiovascular stress testing, functioning as a potent adrenergic agonist with a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental protocols. By summarizing key quantitative data and illustrating complex biological and experimental workflows, this document serves as a critical resource for professionals in cardiology and drug development.

Introduction

This compound is a synthetic catecholamine designed to mimic the physiological effects of exercise on the heart.[2][3] It is utilized in pharmacological stress testing to diagnose coronary artery disease (CAD) in patients who are unable to perform adequate physical exercise.[2][3] As a sympathomimetic agent, this compound exerts positive chronotropic (heart rate) and inotropic (contractile force) effects on the myocardium, thereby increasing cardiac work and revealing areas of potential ischemia. Its balanced adrenergic receptor activity provides a favorable hemodynamic profile compared to other pharmacological stress agents.

Mechanism of Action

This compound functions as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity. Its primary cardiovascular effects are mediated through the activation of beta-1 adrenergic receptors in the heart. This stimulation initiates a cascade of intracellular signaling events, leading to increased heart rate and myocardial contractility.

Adrenergic Receptor Activation and Signaling Pathway

Upon binding to beta-1 adrenergic receptors on cardiomyocytes, this compound triggers the activation of adenylyl cyclase through a Gs protein-coupled mechanism. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release. The net effect is an increase in the force and rate of myocardial contraction.

Quantitative Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data on its receptor affinity and hemodynamic effects.

Table 1: Adrenergic Receptor Activity of this compound

| Parameter | Receptor/Tissue | This compound Value | Isoproterenol Value | Reference |

| pD2 (-log EC50) | Rat Left Atria (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |

| pD2 (-log EC50) | Rat Right Atria (Heart Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 | |

| pD2 (-log EC50) | Guinea Pig Trachea (Relaxation) | 7.9 ± 0.1 | 8.2 ± 0.1 | |

| Affinity Constant (KA) | Cardiac β1-Adrenergic Receptors | 7.32 | 6.04 | |

| Maximal Contraction | Rat Aortic Rings | 38.1 ± 6.7% of Norepinephrine | N/A |

Table 2: Comparative Hemodynamic Effects of this compound and Exercise

| Parameter | This compound | Exercise | P-value | Reference |

| Mean Heart Rate Increase (beats/min) | 51 | 53 | NS | |

| Mean Systolic BP Increase (mm Hg) | 36 | 44 | < 0.0001 | |

| Sensitivity for Ischemia (Angina or ST change) | 84% | 75% | 0.014 | |

| Sensitivity for Ischemia (Angina alone) | 73% | 64% | 0.026 | |

| Sensitivity for Ischemia (ST change alone) | 47% | 44% | 0.426 |

Experimental Protocols

This compound is primarily administered intravenously, often using a computer-controlled, closed-loop delivery system (e.g., GenESA System) to titrate the dose based on the patient's heart rate response.

In Vitro Characterization of Adrenergic Activity

Objective: To determine the potency and selectivity of this compound at different adrenergic receptor subtypes.

Methodology:

-

Tissue Preparation: Isolated tissues such as rat atria, guinea pig trachea, and rat aortic rings are suspended in organ baths containing appropriate physiological salt solutions and maintained at 37°C, gassed with 95% O2 and 5% CO2.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference agonist (e.g., isoproterenol).

-

Data Acquisition: Changes in contractile force, heart rate, or tissue relaxation are recorded using isometric force transducers.

-

Data Analysis: pD2 values are calculated as the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Clinical Protocol for this compound Stress Echocardiography

Objective: To induce and detect myocardial ischemia in patients with suspected coronary artery disease.

Methodology:

-

Patient Preparation: The patient is positioned, and baseline electrocardiogram (ECG), blood pressure, and echocardiographic images are obtained.

-

This compound Infusion: this compound is administered intravenously via a computer-controlled infusion pump. The initial infusion rate is typically low and is gradually increased to achieve a target heart rate (usually 85% of the age-predicted maximum).

-

Monitoring: Continuous monitoring of ECG, heart rate, and blood pressure is performed throughout the infusion. Echocardiographic images are acquired at baseline, during peak stress, and during recovery.

-

Endpoints: The infusion is terminated upon reaching the target heart rate, development of significant symptoms (e.g., angina), ECG changes indicative of ischemia, significant arrhythmias, or intolerable side effects.

-

Image Analysis: Echocardiographic images are analyzed for the development of new or worsening regional wall motion abnormalities, which are indicative of myocardial ischemia.

Comparative Efficacy and Safety

Clinical studies have demonstrated that this compound is a safe and effective alternative to exercise stress testing for the diagnosis of myocardial ischemia.

This compound vs. Exercise

This compound has been shown to be at least as sensitive as exercise in detecting myocardial ischemia, and in some cases, more sensitive, particularly when considering angina as an endpoint. Ischemia is often induced at a lower heart rate and rate-pressure product with this compound compared to exercise.

This compound vs. Dobutamine

This compound and dobutamine are both synthetic catecholamines used for pharmacological stress testing. While both are effective, this compound is reported to elicit a more balanced inotropic and chronotropic response. Comparative studies have shown that this compound and dobutamine produce similar imaging results for the detection of myocardial ischemia.

References

The Sympathomimetic Agent Arbutamine: A Technical Deep Dive into its Molecular Structure and Adrenergic Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine is a synthetic catecholamine designed as a cardiac stress agent for diagnostic purposes, particularly in patients unable to undergo exercise stress testing. Its chemical structure, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]benzene-1,2-diol, positions it as a potent, non-selective beta-adrenoceptor agonist with some alpha-1 sympathomimetic activity. This dual action allows this compound to mimic the physiological effects of exercise by increasing heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), thereby elevating cardiac workload and oxygen demand. A key characteristic of this compound is its retained alpha-receptor activity, which mitigates the hypotensive effects often seen with pure beta-agonists like isoproterenol.

This technical guide provides an in-depth analysis of the molecular structure and activity relationship of this compound, presenting quantitative data on its receptor affinity and functional potency, detailing key experimental protocols used in its characterization, and visualizing its signaling pathways and structure-activity relationships.

Molecular Structure and Activity Relationship

The pharmacological profile of this compound is intrinsically linked to its chemical structure as a catecholamine derivative. Key structural features dictate its interaction with adrenergic receptors and its resulting physiological effects.

Core Catecholamine Structure: this compound possesses the foundational 3,4-dihydroxybenzene ring (catechol group) characteristic of endogenous catecholamines like epinephrine and norepinephrine. This catechol moiety is crucial for high-affinity binding and activation of adrenergic receptors.

Chirality at the β-Carbon: The hydroxyl group on the β-carbon of the ethylamine side chain introduces a chiral center. For maximal agonist activity at adrenergic receptors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, a structural feature present in this compound.

N-Substituent Group: The nature of the substituent on the amino group is a primary determinant of α- versus β-receptor selectivity. This compound features a large N-substituted 4-(4-hydroxyphenyl)butyl group. Generally, increasing the bulk of the N-substituent decreases α-agonist activity and enhances β-agonist activity. This large substituent is a key contributor to this compound's potent β-adrenergic effects. The 4-hydroxyphenyl group at the terminus of the butyl chain also influences the overall physicochemical properties and receptor interaction.

Compared to other catecholamines:

-

Isoproterenol: Possesses a smaller isopropyl group on the nitrogen, which confers strong, non-selective β-agonist activity with minimal α-agonist effects.

-

Dobutamine: Features a bulky aromatic substituent on the nitrogen, contributing to its relative β1-selectivity. The racemic mixture of dobutamine results in a complex pharmacology where the (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.

-

Norepinephrine: Has an unsubstituted amine, leading to potent α and β1-agonist activity.

-

Epinephrine: Contains a methyl group on the amine, resulting in potent α and non-selective β-agonist activity.

The unique N-arylalkyl substituent of this compound, therefore, confers a pharmacological profile characterized by potent, non-selective β-adrenoceptor agonism coupled with a degree of α1-agonist activity that helps maintain blood pressure during cardiac stress.

Quantitative Data: Adrenergic Receptor Activity

The following tables summarize the available quantitative data on the activity of this compound and its comparators, isoproterenol and dobutamine, at various adrenergic receptor subtypes. This data is primarily derived from in vitro studies on animal tissues.

Table 1: Beta-Adrenergic Receptor Functional Potency (pD2) and Affinity (KA) of this compound and Isoproterenol

| Agonist | Receptor Subtype & Tissue | Parameter | Value | Reference |

| This compound | β1 (Rat Left Atria) | pD2 | 8.45 ± 0.15 | |

| β1 (Rat Right Atria) | pD2 | 9.0 ± 0.19 | ||

| β1 (Rat Cardiac Receptors) | pKA | 7.32 | ||

| β2 (Guinea Pig Trachea) | pD2 | 7.9 ± 0.1 | ||

| Isoproterenol | β1 (Rat Left Atria) | pD2 | 8.55 ± 0.02 | |

| β1 (Rat Right Atria) | pD2 | 8.82 ± 0.18 | ||

| β1 (Rat Cardiac Receptors) | pKA | 6.04 | ||

| β2 (Guinea Pig Trachea) | pD2 | 8.2 ± 0.1 |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pKA is the negative logarithm of the affinity constant.

Table 2: Alpha and Beta-Adrenergic Receptor Activity of this compound

| Receptor Subtype & Tissue | Effect | Observation | Reference |

| α1 (Rat Aortic Rings) | Contraction | Maximal increase of 38.1 ± 6.7% of that produced by 10 µM norepinephrine. | |

| β3 (Rat White Adipocytes) | Lipolysis (Glycerol Release) | Less potent than BRL-37344, more potent than isoproterenol. | |

| β3 (Hamster Brown Adipocytes) | Lipolysis (Glycerol Release) | More potent than isoproterenol and BRL-37344. | |

| β3 (Guinea Pig Ileum) | Stimulation | This compound stimulated β3-adrenergic receptors. |

Table 3: Comparative Binding Affinities (KD in µM) of Dobutamine at Adrenergic Receptor Subtypes

| Agonist | Receptor Subtype & Tissue | KD (µM) | Reference |

| Dobutamine | β1 (Rat Heart) | 2.5 | |

| β2 (Rat Lung) | 25.4 | ||

| α1 (Rat Heart) | 0.09 | ||

| α2 (Human Platelet) | 9.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of structure-activity relationship studies. Below are descriptions of key experimental protocols used to characterize this compound's adrenergic activity.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a ligand (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the affinity constant (KA or Ki) of this compound for adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Tissues rich in the target receptor (e.g., rat heart for β1) are homogenized in a cold buffer and subjected to differential centrifugation to isolate a membrane fraction containing the receptors.

-

Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [125I]iodocyanopindolol for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay for Functional Potency

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of this compound in activating adenylyl cyclase.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Reaction: The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), GTP (for G-protein activation), and varying concentrations of the agonist (this compound).

-

Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period where cAMP production is linear.

-

Reaction Termination: The reaction is stopped, typically by heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured, often using a competitive immunoassay (EIA) or a radiolabeled precursor ([α-32P]ATP) followed by column chromatography.

-

Data Analysis: A dose-response curve is generated by plotting cAMP production against the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (maximal effect) are determined from this curve.

Isolated Langendorff Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.

Objective: To assess the direct inotropic and chronotropic effects of this compound on the heart.

Methodology:

-

Heart Excision: The heart is rapidly excised from a heparinized animal (e.g., rat or guinea pig) and immediately placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow is initiated. This perfusion maintains the viability of the heart.

-

Measurement of Contractile Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), end-diastolic pressure, and the rates of pressure change (+/- dP/dt).

-

Measurement of Heart Rate: Heart rate is monitored via the pressure waveform or by recording an electrocardiogram (ECG).

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion line at increasing concentrations.

-

Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. Dose-response curves for changes in heart rate, LVDP, and +/- dP/dt are constructed to determine the potency and efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway activated by this compound, a typical experimental workflow, and the logical relationship of its structure to its activity.

Conclusion

This compound's molecular architecture, characterized by a catechol core, a stereospecific β-hydroxyl group, and a large N-arylalkyl substituent, underpins its potent, non-selective β-adrenergic agonism and mild α1-adrenergic activity. This pharmacological profile enables it to effectively mimic the cardiovascular stress of exercise for diagnostic purposes while maintaining hemodynamic stability. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of adrenergic agents and cardiovascular

Arbutamine's Impact on Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbutamine is a synthetic catecholamine developed as a cardiac stress agent for diagnosing coronary artery disease in patients unable to undergo physical exercise testing.[1][2] As a potent beta-adrenergic agonist, this compound mimics the physiological effects of exercise by increasing heart rate (chronotropic effect) and myocardial contractility (inotropic effect).[1][3] These actions elevate cardiac work, which in turn increases myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of this compound's effect on MVO2, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols for assessing its impact.

Mechanism of Action: Increased Cardiac Workload

This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the myocardium.[1] This interaction initiates a signaling cascade that leads to a rise in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced calcium ion influx and release from intracellular stores. The subsequent increase in available intracellular calcium strengthens the contractile force of the heart muscle and accelerates the heart rate.

The combined positive chronotropic and inotropic effects of this compound lead to a significant increase in the heart's workload. This heightened metabolic demand necessitates a corresponding increase in myocardial oxygen consumption to fuel the augmented cardiac activity. While this compound also has some activity on beta-2 and alpha-adrenergic receptors, its primary influence on MVO2 is a direct consequence of its potent beta-1 adrenergic stimulation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the physiological effects of this compound from various studies. Direct dose-response data on myocardial oxygen consumption for this compound is limited in publicly available literature; therefore, data on hemodynamic parameters that directly influence MVO2 are presented.

Table 1: Hemodynamic Effects of this compound in Humans

| Parameter | Baseline (Mean ± SD) | Peak this compound Effect (Mean ± SD) | Percentage Change | Study Population |

| Heart Rate (beats/min) | Not Specified | 52 bpm increase | - | 494 patients with known or suspected CAD |

| Systolic Blood Pressure (mmHg) | Not Specified | 36 mmHg increase | - | 494 patients with known or suspected CAD |

| Oxygen Consumption | Rose during infusion | Less pronounced than with exercise | - | 8 patients |

| Oxygen Pulse (mL/beat) | 3.9 ± 1.1 | 3.37 ± 0.7 | -13.6% | 8 patients |

Table 2: Comparative In Vitro Adrenergic Receptor Activity of this compound

| Parameter | This compound (pD2 ± SEM) | Isoproterenol (pD2 ± SEM) | Receptor Subtype | Tissue Preparation |

| Increased Contractile Force | 8.45 ± 0.15 | 8.55 ± 0.02 | Beta-1 | Electrically stimulated rat left atria |

| Increased Spontaneous Rate | 9.0 ± 0.19 | 8.82 ± 0.18 | Beta-1 | Spontaneously beating rat right atria |

| Relaxation | 7.9 ± 0.1 | 8.2 ± 0.1 | Beta-2 | Guinea pig trachea |

*pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: Comparative Hemodynamic Effects of this compound in a Canine Model

| Parameter | This compound | Isoproterenol | Dobutamine |

| Heart Rate Increase | Equipotent | Equipotent | - |

| Cardiac Contractility Increase | Equipotent | Equipotent | This compound was 210x more potent |

| Total Peripheral Vascular Resistance Decrease | Equipotent | Equipotent | - |

| Mean Arterial Blood Pressure Decrease | Equipotent | Equipotent | - |

*Data from a study in anesthetized dogs.

Experimental Protocols

Detailed experimental protocols for the direct measurement of myocardial oxygen consumption in response to this compound are not extensively published. However, the methodologies employed in studies of similar catecholamines, such as dobutamine, provide a clear framework for such investigations.

Direct Measurement of Myocardial Oxygen Consumption via Coronary Sinus Catheterization

This "gold standard" method involves the direct sampling of arterial and coronary sinus blood to determine the arteriovenous oxygen difference.

Protocol:

-

Subject Preparation: Anesthetized and ventilated animal models (e.g., swine) or consenting human subjects are used.

-

Catheterization: Catheters are placed in a femoral artery (for arterial blood sampling) and the coronary sinus via the jugular vein (for venous blood sampling from the heart). A flow probe is placed around the coronary artery to measure coronary blood flow (CBF).

-

Baseline Measurements: At baseline, simultaneous arterial and coronary sinus blood samples are drawn to measure oxygen content. CBF is also recorded.

-

This compound Infusion: this compound is infused intravenously, typically starting at a low dose and titrating upwards. The infusion rate can be adjusted to achieve a target heart rate.

-

Repeat Measurements: At each dose level or at peak effect, blood sampling and CBF measurements are repeated.

-

Calculation of MVO2: Myocardial oxygen consumption is calculated using the Fick principle: MVO2 = CBF × (Arterial O2 Content - Coronary Sinus O2 Content)

Non-invasive Measurement of MVO2 with Carbon-11 Acetate Positron Emission Tomography (PET)

This method provides a non-invasive way to assess myocardial oxygen metabolism.

Protocol:

-

Subject Preparation: Subjects are positioned in a PET scanner.

-

Tracer Administration: A bolus of [1-¹¹C]acetate is injected intravenously at baseline.

-

Dynamic PET Imaging: Dynamic imaging of the heart is performed to measure the rate of clearance of the tracer from the myocardium (k1).

-

This compound Challenge: this compound is infused to induce cardiac stress.

-

Repeat PET Imaging: A second injection of [1-¹¹C]acetate is administered during the this compound infusion, and dynamic imaging is repeated.

-

Data Analysis: The clearance rate of [1-¹¹C]acetate from the myocardium is proportional to MVO2.

Visualizations

Signaling Pathway of this compound's Effect on Myocardial Oxygen Consumption

Caption: this compound's beta-1 adrenergic signaling cascade.

Experimental Workflow for MVO2 Measurement

Caption: Workflow for measuring myocardial oxygen consumption.

Conclusion

This compound effectively increases myocardial oxygen consumption by augmenting heart rate and contractility through beta-1 adrenergic stimulation. This mechanism of action allows it to serve as a pharmacological stress agent for the diagnosis of coronary artery disease. While direct quantitative data on the dose-dependent effects of this compound on MVO2 are not widely available, its hemodynamic effects are well-documented and support its role in increasing cardiac work. The experimental protocols outlined, based on established methodologies for similar agents, provide a robust framework for future research to further quantify the precise impact of this compound on myocardial oxygen consumption. This information is critical for drug development professionals and researchers in understanding the physiological and metabolic consequences of this compound administration.

References

Arbutamine's Ripple Effect: A Technical Guide to its Downstream Signaling Pathways

For Immediate Release

A Deep Dive into the Cellular Mechanisms of a Key Cardiac Stress Agent

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the downstream signaling pathways activated by arbutamine, a synthetic catecholamine utilized in cardiac stress testing. By elucidating its molecular mechanism of action, this document aims to support further research and development in cardiovascular medicine.

Executive Summary

This compound is a potent, non-selective beta-adrenoceptor agonist with mild alpha-1 sympathomimetic activity, designed to mimic the physiological effects of exercise on the heart. Its primary clinical application is in pharmacological stress testing to diagnose coronary artery disease.[1][2] this compound exerts its effects by activating a cascade of intracellular signaling events, primarily through the G-protein coupled receptor (GPCR) pathway. This guide details the key steps in this pathway, from receptor binding to downstream effector phosphorylation, and provides methodologies for the key experiments used to characterize this signaling cascade.

Mechanism of Action: From Receptor to Cellular Response

This compound's mechanism of action is initiated by its binding to beta-adrenergic receptors (β-ARs) on the surface of cardiomyocytes.[3][4] As a non-selective agonist, this compound activates β1, β2, and β3 adrenergic receptor subtypes. The binding of this compound to these receptors, predominantly the β1 subtype in the heart, triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is a critical step, as cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a number of key intracellular proteins, leading to the characteristic positive chronotropic (increased heart rate) and inotropic (increased contractility) effects of this compound.

Key downstream targets of PKA in cardiomyocytes include:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing contractility.

-

Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and faster relaxation (lusitropy).

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, also contributing to faster relaxation.

The following diagram illustrates the primary downstream signaling pathway activated by this compound.

References

Methodological & Application

Application Notes and Protocols: Arbutamine Infusion for Stress Echocardiography in Research

For Researchers, Scientists, and Drug Development Professionals

Application

Arbutamine is a synthetic catecholamine developed specifically for pharmacological stress testing.[1][2] It is utilized in stress echocardiography to elicit acute cardiovascular responses that mimic physical exercise, primarily in subjects who are unable to exercise adequately.[3][4][5] Its potent chronotropic (heart rate) and inotropic (contractility) effects induce cardiac stress, which can unmask myocardial ischemia in the presence of significant coronary artery disease (CAD). In a research setting, this compound provides a standardized and reproducible method for inducing cardiac stress, making it a valuable tool for diagnostic studies, evaluating anti-ischemic drug efficacy, and studying myocardial viability.

Mechanism of Action

This compound functions as a non-selective β-adrenoceptor agonist with some mild α1-sympathomimetic activity. It binds to and activates β1-adrenergic receptors in the myocardium, which increases heart rate and the force of myocardial contraction. It also stimulates β2 and β3-adrenergic receptors. This increase in cardiac work elevates myocardial oxygen demand. In coronary arteries with significant stenosis, the requisite increase in blood flow cannot be met, leading to myocardial ischemia that manifests as regional wall motion abnormalities detectable by echocardiography. The mild α-receptor activity helps maintain systolic blood pressure during the infusion, mitigating the potential for hypotension that can be seen with other β-agonists like isoproterenol.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound stress echocardiography protocols found in research studies.

Table 1: this compound Infusion Parameters

| Parameter | Value | Reference |

|---|---|---|

| Delivery System | GenESA closed-loop, computer-controlled device | |

| Initial Infusion Rate | 0.1 µg/kg/min for 1 minute | |

| Maximum Infusion Rate | 0.8 µg/kg/min | |

| Maximum Total Dose | 10 µg/kg |

| Elimination Half-life | Approximately 8 minutes | |

Table 2: Hemodynamic Response to this compound Stress

| Parameter | Baseline (Mean ± SD) | Peak Stress (Mean ± SD) | Reference |

|---|---|---|---|

| Heart Rate (bpm) | 73 ± 13 | 124 ± 15 | |

| Systolic Blood Pressure (mmHg) | 144 ± 24 | 174 ± 25 | |

| Rate-Pressure Product (x10³) | 10.5 ± 2.8 | 19.6 ± 3.9 | |

| Heart Rate (bpm) (Subgroup) | 68 ± 13 | 121 ± 16 |

| Systolic Blood Pressure (mmHg) (Subgroup) | 139 ± 17 | 160 ± 18 | |

Table 3: Diagnostic Accuracy of this compound Stress Echocardiography for CAD

| Study Focus | Sensitivity | Specificity | Accuracy | Reference |

|---|---|---|---|---|

| General CAD Detection | 76% | 96% | 82% | |

| Multicenter Trial (Local Interpretation) | 71% | 67% | - | |

| Comparison with Exercise Echo | 88% (this compound) vs. 79% (Exercise) | - | - |

| Detection of Myocardial Ischemia | 90-97% | - | - | |

Experimental Protocol

This protocol outlines the methodology for conducting this compound stress echocardiography in a research setting.

4.1 Materials and Equipment

-

This compound hydrochloride injection (0.05 mg/ml)

-

GenESA® System (computerized closed-loop drug delivery and monitoring device)

-

Standard echocardiography machine with digital acquisition and side-by-side display capabilities

-

12-lead electrocardiogram (ECG) monitor

-

Automated blood pressure cuff

-

Intravenous (IV) access supplies

-

Emergency cardiac medications (e.g., β-blockers like esmolol, nitroglycerin) and resuscitation equipment

4.2 Subject Preparation

-

Obtain written informed consent from all subjects.

-

Subjects should fast for at least 3 hours prior to the test.

-

Review subject medications. As per study design, withhold β-blockers for at least 48 hours, class I antiarrhythmic drugs for >1 week, and amiodarone for >30 days before the test.

-

Establish peripheral IV access for drug infusion.

-

Secure electrodes for continuous 12-lead ECG monitoring.

4.3 Infusion and Imaging Protocol

-

Baseline: With the subject at rest in the left lateral decubitus position, record baseline 12-lead ECG, blood pressure, and resting echocardiographic images (parasternal long- and short-axis, apical 4- and 2-chamber views).

-

System Programming: Program the GenESA device with the subject's weight and the desired target heart rate (typically 85% of the age-predicted maximum).

-

Initiate Infusion: Start the this compound infusion. The GenESA system will begin with a standard dose of 0.1 µg/kg/min and automatically adjust the infusion rate based on real-time heart rate feedback to achieve the target.

-

Monitoring: The system automatically monitors heart rate at 5-second intervals and blood pressure at 2-minute intervals. Continuously monitor the subject for symptoms (e.g., chest pain, dyspnea) and the ECG for arrhythmias or ischemic changes.

-

Peak Stress Imaging: As the heart rate approaches the target, acquire a complete set of peak stress echocardiographic images in the same views as baseline for later comparison.

-

Termination of Infusion: The infusion is stopped when one of the following endpoints is reached:

-

Achievement of the target heart rate.

-

Development of new or worsening regional wall motion abnormalities on echocardiography.

-

Significant ECG changes (>2 mm ST-segment deviation).

-